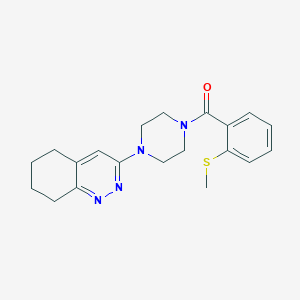

(2-(Methylthio)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (2-(Methylthio)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a chemical compound with the IUPAC name (2-methylsulfanylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular weight of the compound is 368.5 . Detailed structural analysis would require more specific data such as NMR or X-ray crystallography results, which are not available in the current search results.Scientific Research Applications

Antibacterial Activity

One significant application of structurally similar compounds involves their antibacterial activity. A study by Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine and assessed their efficacy against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring demonstrated significant bacterial growth inhibition, suggesting potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Histamine H3 Receptor Antagonists

Another research direction includes the preclinical characterization of phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists. Letavic et al. (2015) identified compounds with high affinity for the histamine H3 receptor, which, after optimization and extensive preclinical profiling, led to the discovery of two candidates for Phase I and II clinical trials, highlighting their potential in promoting wakefulness (Letavic et al., 2015).

Tubulin Polymerization Inhibitors

In cancer research, derivatives of phenylpiperazine have been investigated for their ability to inhibit tubulin polymerization. Prinz et al. (2017) reported on a series of compounds derived from tricyclic heterocycles, with several showing excellent antiproliferative properties against a wide range of cancer cell lines. These compounds were effective in inducing G2/M phase cell cycle blockade, which is a crucial mechanism for anticancer activity (Prinz et al., 2017).

Antimicrobial Activity

The synthesis of new pyridine derivatives, as described by Patel et al. (2011), involved the creation of compounds that showed variable and modest antimicrobial activity against bacteria and fungi. This work exemplifies the broad potential of such chemical structures in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis and Characterization of Complexes

Baran et al. (2012) focused on the synthesis and characterization of Pt(II) complexes with polydentate ligands, including structures similar to the inquiry compound. These complexes, characterized by their thermal and magnetic properties, indicate the compound's utility in materials science and coordination chemistry (Baran, Kaya, & Turkyilmaz, 2012).

Safety and Hazards

Future Directions

The future research directions for this compound could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties, as suggested by studies on similar compounds . Additionally, detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

properties

IUPAC Name |

(2-methylsulfanylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c1-26-18-9-5-3-7-16(18)20(25)24-12-10-23(11-13-24)19-14-15-6-2-4-8-17(15)21-22-19/h3,5,7,9,14H,2,4,6,8,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCFQVMUULKAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2437847.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2437849.png)

amine](/img/structure/B2437850.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2437851.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2437852.png)

![1-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-3-((1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2437853.png)

![4-Methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437854.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2437856.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2437863.png)